4-Hydroxy-4-pyridazin-3-ylcyclohexanone
Description
4-Hydroxy-4-pyridazin-3-ylcyclohexanone is a cyclohexanone derivative featuring a hydroxyl group and a pyridazine ring (a six-membered aromatic heterocycle with two adjacent nitrogen atoms) at the 4-position of the cyclohexanone scaffold. This compound is of interest in medicinal and synthetic chemistry due to its unique electronic and steric properties, which arise from the pyridazine moiety’s hydrogen-bonding capacity and planarity.
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
4-hydroxy-4-pyridazin-3-ylcyclohexan-1-one |
InChI |
InChI=1S/C10H12N2O2/c13-8-3-5-10(14,6-4-8)9-2-1-7-11-12-9/h1-2,7,14H,3-6H2 |
InChI Key |
ZWLFHRIPUNXJMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1=O)(C2=NN=CC=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Pyridazine vs. Pyridine Influence :
- The pyridazine ring in the target compound introduces two nitrogen atoms, increasing hydrogen-bond acceptor capacity (PSA ~90 Ų) compared to pyridine analogs (PSA ~50–70 Ų). This higher PSA may reduce membrane permeability but remains within Veber’s threshold for acceptable bioavailability .
- Pyridazine’s electron-deficient nature may enhance interactions with biological targets but could also elevate metabolic instability compared to pyridine derivatives.
Substituent Effects: Methoxy Group (): Adds two rotatable bonds but lowers PSA (~70 Ų), favoring permeability. Dimethylamino Group (): Reduces PSA (~50 Ų) and eliminates rotatable bonds, enhancing lipophilicity and bioavailability.
Molecular Weight Considerations :
All compounds fall well below the 500 Da threshold, aligning with traditional guidelines for drug-likeness. However, Veber’s study emphasizes that molecular weight alone is less critical than rotatable bonds and PSA .
Research Findings and Implications
- Synthetic Accessibility: Pyridazine-containing compounds like this compound may require specialized synthetic routes compared to pyridine analogs, as seen in the multi-step protocols for ethoxy-substituted derivatives .
- Pharmacokinetic Optimization: Replacing pyridazine with pyridine (e.g., dimethylamino-substituted analogs) could improve bioavailability by reducing PSA and hydrogen-bonding interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
